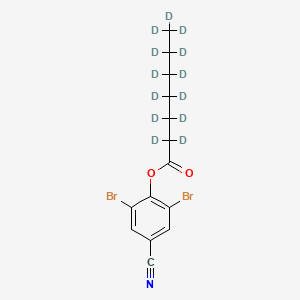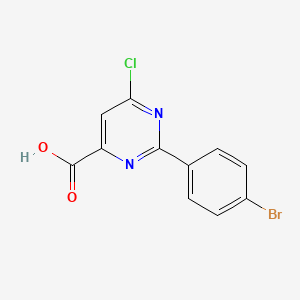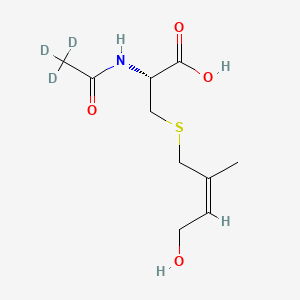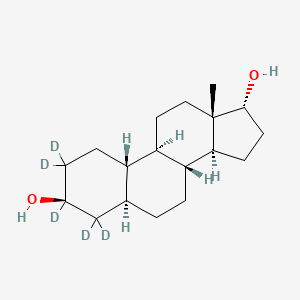
5Alpha-Estrane-3Beta,17Alpha-diol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5Alpha-Estrane-3Beta,17Alpha-diol-d5 is a synthetic steroid compound, often used in biochemical research. It is a deuterated form of 5Alpha-Estrane-3Beta,17Alpha-diol, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5Alpha-Estrane-3Beta,17Alpha-diol-d5 typically involves the introduction of deuterium atoms into the parent compound, 5Alpha-Estrane-3Beta,17Alpha-diol. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. The production methods are designed to meet the stringent requirements of research-grade chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
5Alpha-Estrane-3Beta,17Alpha-diol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .
Applications De Recherche Scientifique
5Alpha-Estrane-3Beta,17Alpha-diol-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques to study steroid metabolism and pathways.
Biology: Employed in studies of hormone regulation and receptor interactions, particularly in the context of androgen and estrogen signaling.
Medicine: Investigated for its potential role in the development of new therapeutic agents targeting hormone-related disorders.
Industry: Utilized in the development of new materials and chemical processes, particularly those involving steroid chemistry
Mécanisme D'action
The mechanism of action of 5Alpha-Estrane-3Beta,17Alpha-diol-d5 involves its interaction with specific molecular targets, such as hormone receptors. It acts as a ligand for androgen and estrogen receptors, modulating their activity and influencing downstream signaling pathways. This modulation can affect various physiological processes, including gene expression, cell proliferation, and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5Alpha-Estrane-3Beta,17Beta-diol: A closely related compound with similar chemical properties but different biological activity.
5Alpha-Androstane-3Beta,17Alpha-diol: Another similar compound with androgenic activity and implications in hormone regulation.
17Alpha-Ethyl-5Beta-Estrane-3Alpha,17Beta-diol: A related compound used as a biological marker for the abuse of certain growth promoters
Uniqueness
5Alpha-Estrane-3Beta,17Alpha-diol-d5 is unique due to its deuterated nature, which makes it particularly useful in research applications requiring precise isotopic labeling. This characteristic allows for more accurate tracking and analysis of metabolic pathways and chemical reactions .
Propriétés
Formule moléculaire |
C18H30O2 |
|---|---|
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
(3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-13-methyl-5,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12-,13-,14+,15+,16-,17+,18-/m0/s1/i3D2,10D2,12D |
Clé InChI |
QNKATSBSLLYTMH-NGEQOMPQSA-N |
SMILES isomérique |
[2H][C@@]1(C(C[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@H]4O)C)([2H])[2H])O |
SMILES canonique |
CC12CCC3C4CCC(CC4CCC3C1CCC2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
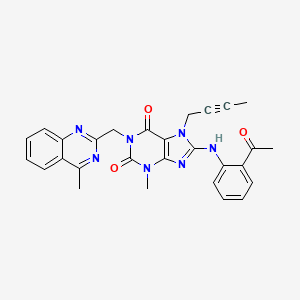
![tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate](/img/structure/B13861618.png)
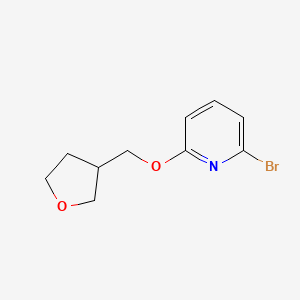
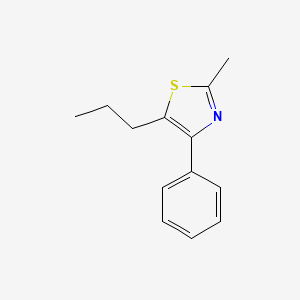
![(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)
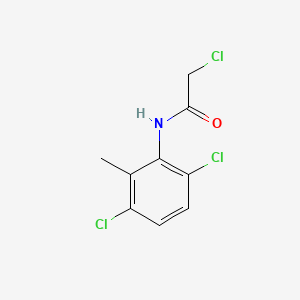
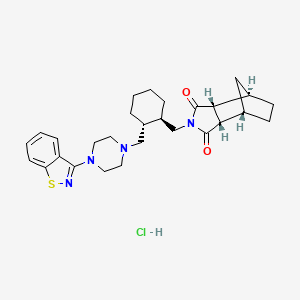
![2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B13861647.png)
![Methyl 3-{[(5-chloro-2-thienyl)-carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13861648.png)
![[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine](/img/structure/B13861653.png)
